molecular formula C23H22N4O4 B2786217 3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid CAS No. 2375274-22-7

3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid

Cat. No.: B2786217
CAS No.: 2375274-22-7
M. Wt: 418.453
InChI Key: TUGZPFUPEPSUNA-KOMQPUFPSA-N
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Description

3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclobutane ring, a triazole group, and a fluoren-9-ylmethoxycarbonylamino moiety, making it a unique and valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The fluoren-9-ylmethoxycarbonylamino group is then introduced through a peptide coupling reaction using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) and an appropriate amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyclobutane ring can be oxidized to form a cyclobutanone derivative.

  • Reduction: : The triazole ring can be reduced to form a triazolamine derivative.

  • Substitution: : The fluoren-9-ylmethoxycarbonylamino group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Cyclobutanone derivatives.

  • Reduction: : Triazolamine derivatives.

  • Substitution: : Derivatives with different functional groups attached to the fluoren-9-ylmethoxycarbonylamino moiety.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the cyclobutane ring, triazole group, and fluoren-9-ylmethoxycarbonylamino moiety. Similar compounds might include other triazole derivatives or fluoren-9-ylmethoxycarbonyl-containing molecules, but the exact combination of features in this compound sets it apart.

List of Similar Compounds

  • Triazole derivatives

  • Fluoren-9-ylmethoxycarbonyl-containing molecules

  • Cyclobutane derivatives

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c28-22(29)14-9-16(10-14)27-12-15(25-26-27)11-24-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,12,14,16,21H,9-11,13H2,(H,24,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGZPFUPEPSUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=C(N=N2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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